2-(4-chlorostyryl)-1-(2,5-dichlorobenzyl)-1H-1,3-benzimidazole
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Description
Scientific Research Applications
Chemistry and Properties of Benzimidazole Derivatives
Benzimidazole derivatives are known for their variable chemistry and significant properties. A review by Boča, Jameson, and Linert (2011) discusses the chemistry of compounds containing benzimidazole, highlighting their preparation, properties, and complex compounds formed with various ligands. These derivatives exhibit a range of important properties, including spectroscopic, structural, magnetic, biological, and electrochemical activities. This comprehensive analysis suggests potential areas for further investigation into unknown analogues, indicating a fertile ground for future research in benzimidazole chemistry (Boča, Jameson, & Linert, 2011).
Biological and Electrochemical Activity
The biological and electrochemical activities of benzimidazole derivatives are of significant interest. Research into these compounds has revealed their potential in various applications, from agriculture and veterinary medicine to cancer chemotherapy. Davidse (1986) provides insight into the mode of action of benzimidazoles, especially as fungicides and anthelmintic drugs, by elucidating their specific inhibition of microtubule assembly. This review underscores the importance of benzimidazole derivatives as tools in molecular genetics and cell biology research, aiding in the understanding of tubulin structure and microtubule function (Davidse, 1986).
Antitumor Activity
Imidazole derivatives, including benzimidazoles, are reviewed for their antitumor activities. Iradyan et al. (2009) explore the structures of active compounds that have advanced to preclinical testing. These derivatives are studied for their potential in creating new antitumor drugs and synthesizing compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Therapeutic Potential
Babbar, Swikriti, and Arora (2020) highlight the therapeutic potential of benzimidazole, a core structure in various pharmacological agents. Their review discusses the synthesis and role of benzimidazole derivatives in addressing different diseases, emphasizing the importance of the benzimidazole nucleus in drug development. This work points to the significant role benzimidazoles play in the discovery and development of therapeutic drugs (Babbar, Swikriti, & Arora, 2020).
properties
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(2,5-dichlorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2/c23-17-8-5-15(6-9-17)7-12-22-26-20-3-1-2-4-21(20)27(22)14-16-13-18(24)10-11-19(16)25/h1-13H,14H2/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVHBBABVSINPS-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC(=C3)Cl)Cl)C=CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC(=C3)Cl)Cl)/C=C/C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorostyryl)-1-(2,5-dichlorobenzyl)-1H-1,3-benzimidazole |
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